SB 264128
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SB 264128 is a protein synthesis inhibitor . It was initially developed by GSK Plc . The global highest R&D status of this compound is discontinued . It was developed as part of an effort to create a pleuromutilin analog for human use .
Synthesis Analysis
The synthesis of this compound involves the creation of an acyl carbamate derivative . This derivative was designed to improve the metabolic stability and bioavailability of the compound .
Molecular Structure Analysis
The molecular structure of this compound is anchored in the binding pocket by the common tricyclic mutilin core . The side chain extensions of the molecule adopt distinct conformations within the cavity, affecting the rRNA conformation differently .
Chemical Reactions Analysis
The chemical reactions of this compound involve interactions with the ribosomal peptidyl transferase center (PTC) of the large ribosomal subunit . The pleuromutilins, including this compound, are bound to the large ribosomal subunit at the PTC .
Mecanismo De Acción
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway of SB 264128 involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "2,6-dimethylbenzaldehyde", "2-amino-5-bromopyridine", "4,4-dimethyl-2-oxazoline", "4-methylmorpholine", "potassium carbonate", "copper(I) iodide", "palladium(II) acetate", "triethylamine", "acetic acid", "sodium hydroxide", "water", "ethanol", "dichloromethane" ], "Reaction": [ "Step 1: 2,6-dimethylbenzaldehyde and 2-amino-5-bromopyridine are reacted in the presence of 4,4-dimethyl-2-oxazoline and 4-methylmorpholine to form an intermediate.", "Step 2: The intermediate is treated with potassium carbonate and copper(I) iodide in dichloromethane to form a new intermediate.", "Step 3: Palladium(II) acetate, triethylamine, and acetic acid are added to the reaction mixture to form the final compound, SB 264128.", "Step 4: The crude product is purified by column chromatography using a mixture of dichloromethane and ethanol as the eluent.", "Step 5: The purified product is further washed with water and sodium hydroxide to remove any impurities." ] } | |
Número CAS |
202585-70-4 |
Fórmula molecular |
C₂₈H₄₂N₂O₅·HCl |
Peso molecular |
523.1 |
Sinónimos |
[(1S,3R,4S)-1-Azabicyclo[2.2.1]hept-3-ylcarbonyl]-carbamic Acid (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Monohydrochlori |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.